N-Methoxyacetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of N-Methoxy-N-methylacetamide consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact structure can be represented by the formula CH3CON(OCH3)CH3 .Physical And Chemical Properties Analysis
N-Methoxy-N-methylacetamide has a refractive index of n20/D 1.426 (lit.) and a density of 0.97 g/mL at 25 °C (lit.) . Its molecular weight is 103.12 and its molecular formula is C4H9NO2 .Scientific Research Applications
Chemical Synthesis
N-Methoxyacetamide is used in chemical synthesis. It is a colorless liquid with a molecular formula of C4H9NO2 . It is soluble in water and has a density of 0.9700g/mL . It is used in the synthesis of various other compounds .
Dehydrogenative Synthesis of the Amide Bond
N-Methoxyacetamide can be used in the dehydrogenative synthesis of the amide bond . This process involves the acceptorless dehydrogenative coupling of amines and alcohols . This method of amide bond synthesis is environmentally friendly as it only produces H2 as a byproduct .
Synthesis of Pharmaceuticals
The dehydrogenative synthesis of the amide bond using N-Methoxyacetamide can be used to synthesize several simple amide bond-containing commercially available pharmaceutical drugs . This method is particularly useful as it proceeds under mild conditions .
Biocatalytic Amine Transaminase/Acyl Transferase Cascade
N-Methoxyacetamide can be used in a one-pot one-step biocatalytic amine transaminase/acyl transferase cascade for the formation of amides from the corresponding aldehydes and ketones . This method has been used to synthesize N-Benzyl-2-methoxyacetamide with conversions up to 97% .
Research Use
N-Methoxyacetamide is labeled as “Research Use Only” (RUO), indicating its primary use in scientific research .
Safety and Hazards
Mechanism of Action
Target of Action
N-Methoxyacetamide is a type of Weinreb amide . Weinreb amides are commonly used in organic synthesis as ketone synthons . The primary targets of N-Methoxyacetamide are therefore the organic compounds that it interacts with during these synthesis processes.
Mode of Action
The mode of action of N-Methoxyacetamide involves its use as a leaving group in reactions with organometallic reagents under mild conditions . This allows for the efficient generation of ketones . If N-Methoxy-N-methyl-2-haloacetamide is reacted with an organometallic reagent, an α-halo ketone can be obtained in good yield .
Biochemical Pathways
Given its role as a ketone synthon, it can be inferred that it plays a role in the synthesis of various organic compounds, including marine natural products like myriaporone and usneoidone .
Pharmacokinetics
It is known that the compound is soluble in chloroform, methanol, and water , which may influence its bioavailability and distribution in biological systems.
Result of Action
The primary result of N-Methoxyacetamide’s action is the efficient generation of ketones under mild conditions . This makes it a valuable tool in organic synthesis, particularly in the synthesis of complex natural products .
Action Environment
The action of N-Methoxyacetamide can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its reactivity and efficacy in synthesis reactions. Additionally, the compound’s stability may be influenced by storage conditions .
properties
IUPAC Name |
N-methoxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-3(5)4-6-2/h1-2H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZXKDHEWJXRKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206787 | |
Record name | Acetamide, N-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxyacetamide | |
CAS RN |
5806-90-6 | |
Record name | N-Methoxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5806-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005806906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methoxyacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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